Cas no 1257293-97-2 (Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate)

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a bifunctional azetidine derivative featuring a ketone bridge between two azetidine rings, with a trifluoroacetate counterion for enhanced solubility and stability. This compound is valuable in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of bioactive molecules targeting protease inhibition or receptor modulation. The rigid azetidine scaffold contributes to conformational restraint, improving binding affinity and selectivity. The trifluoroacetate salt form ensures compatibility with organic solvents, facilitating reactions in peptide coupling or heterocyclic synthesis. Its high purity and well-defined structure make it a reliable intermediate for developing novel pharmacophores.
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate structure
1257293-97-2 structure
Product Name:Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
CAS No:1257293-97-2
MF:C9H13F3N2O3
MW:254.206332921982
CID:2952796
Update Time:2025-11-01

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • 3-氮杂丁烷甲腈盐酸盐
    • Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate
    • Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
    • azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid
    • SB50921
    • Azetidin-1-yl(azetidin-3-yl)methanonetrifluoroacetate
    • Inchi: 1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
    • InChI Key: UWGSPQVLRQGESA-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(F)F.O=C(C1CNC1)N1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Topological Polar Surface Area: 69.6

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A965673-2.5mg
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
1257293-97-2
2.5mg
$ 50.00 2022-06-07
TRC
A965673-5mg
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
1257293-97-2
5mg
$ 70.00 2022-06-07
TRC
A965673-25mg
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
1257293-97-2
25mg
$ 275.00 2022-06-07
Chemenu
CM284094-100mg
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
1257293-97-2 95%
100mg
$358 2021-06-09
Chemenu
CM284094-1g
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
1257293-97-2 95%
1g
$983 2023-03-07
1PlusChem
1P009ZHU-250mg
Azetidin-1-yl(azetidin-3-yl)Methanone
1257293-97-2 95%
250mg
$205.00 2024-07-09
1PlusChem
1P009ZHU-500mg
Azetidin-1-yl(azetidin-3-yl)Methanone
1257293-97-2 95%
500mg
$315.00 2024-07-09
1PlusChem
1P009ZHU-1g
Azetidin-1-yl(azetidin-3-yl)Methanone
1257293-97-2 95%
1g
$552.00 2024-07-09
A2B Chem LLC
AE65106-250mg
Azetidin-1-yl(azetidin-3-yl)Methanone
1257293-97-2 95%
250mg
$248.00 2024-04-20
A2B Chem LLC
AE65106-500mg
Azetidin-1-yl(azetidin-3-yl)Methanone
1257293-97-2 95%
500mg
$385.00 2024-04-20

Additional information on Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

Azetidin-1-yl(azetidin-3-yl)methanone Trifluoroacetate: A Comprehensive Overview

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate, identified by the CAS number 1257293-97-2, is a compound of significant interest in contemporary chemical research. This compound, characterized by its unique azetidine ring structure, has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. The trifluoroacetate salt form of this compound adds to its versatility, making it a valuable tool in modern synthetic chemistry.

The structural integrity of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate lies in its azetidine rings, which are four-membered cyclic structures. These rings contribute to the compound's stability and reactivity, making it a prime candidate for exploring novel chemical reactions. Recent studies have highlighted the role of such compounds in catalytic processes, particularly in asymmetric synthesis, where their chiral centers play a pivotal role in determining the stereochemistry of products.

From a synthetic perspective, the preparation of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate involves a series of carefully orchestrated reactions. Researchers have employed various methodologies, including ring-closing metathesis and peptide coupling techniques, to synthesize this compound efficiently. The use of transition metal catalysts has been instrumental in achieving high yields and selectivity, underscoring the importance of catalysis in modern organic synthesis.

The trifluoroacetate salt form of this compound is particularly advantageous due to its solubility properties and stability under various reaction conditions. This makes it an ideal reagent for use in polar aprotic solvents, which are commonly employed in organic transformations. Moreover, the trifluoroacetyl group imparts electronic effects that can modulate the reactivity of the molecule, offering chemists a means to fine-tune its properties for specific applications.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate. Quantum mechanical calculations have revealed the distribution of electron density within the molecule, providing valuable information about its potential as a catalyst or reactant in various chemical systems. These studies have also shed light on the compound's interaction with other molecules, paving the way for its use in supramolecular chemistry.

In terms of applications, Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate has shown promise in drug discovery efforts. Its unique structure allows for interactions with biological targets such as enzymes and receptors, making it a potential lead compound for therapeutic agents. Additionally, its role as an intermediate in the synthesis of more complex molecules has been explored, further underscoring its value in medicinal chemistry.

The study of CAS No. 1257293-97-2 has also extended into materials science, where its properties are being investigated for use in advanced materials such as polymers and nanoparticles. The ability to functionalize this compound with various substituents opens up new possibilities for tailoring materials with desired physical and chemical properties.

In conclusion, Azetidin strong>< strong>-1- strong>< strong>yl(azetidin strong>< strong>-3- strong>< strong>)methanone trifluoroacetate strong>, with its unique structural features and versatile properties, continues to be a focal point in chemical research. As advancements in synthetic methods and computational techniques unfold, this compound is poised to play an even more significant role in driving innovation across multiple disciplines.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD